Superior Alkyne Hydration Conversion
In a direct head‑to‑head comparison of alkyne hydration activity, Chloro(tricyclohexylphosphine)gold(I) (AuCl(PCy₃)) demonstrated markedly higher conversion at reduced catalyst loading compared to its triphenylphosphine analogue AuCl(PPh₃). At 0.25 mol% catalyst loading, AuCl(PCy₃) achieved 86% conversion of dec‑1‑yne to the corresponding ketone, whereas AuCl(PPh₃) yielded only 52% conversion under identical reaction conditions [1]. This performance differential widens further at 0.05 mol% loading (10% vs. 3% conversion), underscoring the practical advantage of the PCy₃ ligand for applications requiring low catalyst inventories [1].
| Evidence Dimension | Catalytic Activity – Alkyne Hydration Conversion |
|---|---|
| Target Compound Data | 86% conversion (0.25 mol%); 10% conversion (0.05 mol%) |
| Comparator Or Baseline | Chloro(triphenylphosphine)gold(I) (AuCl(PPh₃)): 52% conversion (0.25 mol%); 3% conversion (0.05 mol%) |
| Quantified Difference | 34 percentage point advantage at 0.25 mol%; 7 percentage point advantage at 0.05 mol% |
| Conditions | Hydration of dec‑1‑yne (13a) in methanol with 2 equiv. H₂O at 80 °C for 2 h, catalyst activated via in situ halide abstraction with AgOTf; conversions determined by GC [1] |
Why This Matters
This quantifiable activity advantage directly translates to reduced catalyst costs and lower metal waste in scaled synthetic applications.
- [1] Zhao, Y.; Wakeling, M.G.; Meloni, F.; Sum, T.J.; van Nguyen, H.; Buckley, B.R.; et al. Balancing Bulkiness in Gold(I) Phosphino‑triazole Catalysis. Eur. J. Org. Chem. 2019, 2019(31–32), 5540–5548. (Table 1, Entry 1 vs. Entry 7) View Source
